molecular formula C18H23NO2S B2939262 Ethyl 2-amino-4-(4-butylphenyl)-5-methylthiophene-3-carboxylate CAS No. 350990-13-5

Ethyl 2-amino-4-(4-butylphenyl)-5-methylthiophene-3-carboxylate

Cat. No. B2939262
CAS RN: 350990-13-5
M. Wt: 317.45
InChI Key: WSJQPBAXQDSRKH-UHFFFAOYSA-N
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Description

Ethyl 2-amino-4-(4-butylphenyl)-5-methylthiophene-3-carboxylate (EAMMTC) is an organic compound with a wide range of applications in scientific research. It is a derivative of thiophene, a five-membered aromatic heterocyclic compound containing one sulfur atom. EAMMTC has unique properties that make it suitable for use in a variety of scientific research applications, including in vivo and in vitro studies. It has been shown to have both biological activity and biochemical and physiological effects. In addition, it has several advantages and limitations for laboratory experiments. In

Scientific Research Applications

Pharmacology: Antiviral and Antimicrobial Applications

Ethyl 2-amino-4-(4-butylphenyl)-5-methylthiophene-3-carboxylate shows promise in the field of pharmacology, particularly in the development of antiviral and antimicrobial agents. Indole derivatives, which share a similar structural motif, have been reported to possess significant antiviral activity against a range of RNA and DNA viruses . This suggests potential for this compound in the synthesis of new drugs targeting viral pathogens.

Medicinal Chemistry: Drug Design and Synthesis

In medicinal chemistry, this compound could be utilized as a building block for the synthesis of thiazole derivatives, which are known for their multitargeted bioactive properties . These derivatives exhibit a wide range of biological activities, including antibacterial, antifungal, anti-inflammatory, and antitumor effects, making them valuable in drug design and synthesis.

Biochemistry: Proteomics Research

The compound is also relevant in proteomics research, where it can be used as a specialty product for the study of protein expression and function . Its unique structure could help in the identification and characterization of new proteins or in the study of protein-protein interactions.

Organic Synthesis: Building Blocks and Reactions

Ethyl 2-amino-4-(4-butylphenyl)-5-methylthiophene-3-carboxylate can serve as a versatile building block in organic synthesis. It can be incorporated into more complex molecules through reactions such as catalytic protodeboronation, which is a key step in the formal anti-Markovnikov hydromethylation of alkenes .

properties

IUPAC Name

ethyl 2-amino-4-(4-butylphenyl)-5-methylthiophene-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H23NO2S/c1-4-6-7-13-8-10-14(11-9-13)15-12(3)22-17(19)16(15)18(20)21-5-2/h8-11H,4-7,19H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WSJQPBAXQDSRKH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCC1=CC=C(C=C1)C2=C(SC(=C2C(=O)OCC)N)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H23NO2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

317.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 2-amino-4-(4-butylphenyl)-5-methylthiophene-3-carboxylate

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